molecular formula C12H15NO4 B1426111 Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate CAS No. 1225594-60-4

Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate

Cat. No. B1426111
M. Wt: 237.25 g/mol
InChI Key: MLJPCDOESFOSTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate” were not found, related compounds have been synthesized through various methods. For instance, 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides .

Scientific Research Applications

Enantioselective Benzylation of Methyl 4-oxo-3-piperidinecarboxylate The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, is facilitated by phase-transfer catalysts. This process highlights a synthetic method characterized by its use of cost-effective materials, moderate reaction conditions, and moderate enantioselectivity. It's beneficial for producing biologically active compounds that contain a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

Synthesis of Tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a crucial intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach for this compound involves several steps, starting from the easily available reagent 4-methylpyridinium. This synthesis process is noted for its simplicity, feasibility for industrial scale-up, and high yield of 80.2% (Xin-zhi, 2011).

Future Directions

While specific future directions for “Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate” are not available, related compounds have shown promise in various fields. For example, novel 2-methyl-3-furyl sulfide flavor derivatives have shown antimicrobial activity against different foodborne bacterial or fungal strains, suggesting they could be promising preservatives for food production .

properties

IUPAC Name

methyl 1-(furan-2-ylmethyl)-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-12(15)10-8-13(5-4-11(10)14)7-9-3-2-6-17-9/h2-3,6,10H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJPCDOESFOSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCC1=O)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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